2-Benzyl-3-(4-methoxyphenoxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-(4-methoxyphenoxy)quinoxaline is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a benzyl group at the second position and a 4-methoxyphenoxy group at the third position of the quinoxaline core.
Vorbereitungsmethoden
The synthesis of 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-benzylquinoxaline with 4-methoxyphenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
2-Benzyl-3-(4-methoxyphenoxy)quinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can reduce the quinoxaline ring or the benzyl group, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool for studying enzyme function and regulation.
Medicine: The compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-3-(4-methoxyphenoxy)quinoxaline can be compared with other quinoxaline derivatives to highlight its uniqueness. Similar compounds include:
2-Benzylquinoxaline: Lacks the 4-methoxyphenoxy group, resulting in different chemical and biological properties.
3-(4-Methoxyphenoxy)quinoxaline: Lacks the benzyl group, which may affect its reactivity and biological activity.
2-Phenyl-3-(4-methoxyphenoxy)quinoxaline:
These comparisons help to understand the specific contributions of the benzyl and 4-methoxyphenoxy groups to the overall properties of the compound.
Biologische Aktivität
2-Benzyl-3-(4-methoxyphenoxy)quinoxaline is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Structural Overview
The compound features a benzyl group at the 2-position and a 4-methoxyphenoxy substituent at the 3-position of the quinoxaline ring. This unique structural configuration influences its physicochemical properties and biological activities, making it a subject of interest in medicinal chemistry .
Antimicrobial Activity
Quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that these compounds can effectively target various bacterial strains, including antibiotic-resistant bacteria.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial activity of quinoxaline derivatives against Staphylococcus aureus , Enterococcus faecium , and Enterococcus faecalis . The results showed that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L , demonstrating effectiveness against methicillin-resistant strains (MRSA) and vancomycin-resistant strains (VRE) .
Bacterial Strain | MIC (mg/L) | Resistance Type |
---|---|---|
Staphylococcus aureus | 0.25 | Methicillin-resistant |
Enterococcus faecalis | 0.250 | Vancomycin-resistant |
Enterococcus faecium | 1 | Vancomycin-resistant |
This highlights the potential of quinoxaline derivatives in combating resistant bacterial infections.
Anticancer Activity
Quinoxalines have also been studied for their anticancer properties. The mechanisms of action often involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Research Findings
In vitro studies have shown that quinoxaline derivatives can induce apoptosis in various cancer cell lines. For instance, one study demonstrated that modifications to the quinoxaline structure enhanced its cytotoxicity against breast cancer cells, suggesting that the presence of specific substituents like methoxy groups may play a crucial role in increasing biological activity .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of quinoxaline derivatives. These compounds may inhibit inflammatory pathways or cytokine production, contributing to their therapeutic potential.
Research has indicated that quinoxaline derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves established methods for creating similar quinoxaline derivatives. The structure-activity relationship indicates that the specific substituents significantly influence both the potency and spectrum of biological activity.
Synthesis Route Example
A plausible synthesis route for this compound includes:
- Formation of a substituted quinoxaline.
- Functionalization through nucleophilic substitution with appropriate aromatic compounds .
Eigenschaften
IUPAC Name |
2-benzyl-3-(4-methoxyphenoxy)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-11-13-18(14-12-17)26-22-21(15-16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUOVDLDYBFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.